molecular formula C6H6F3NOS B3340833 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol CAS No. 923215-80-9

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

Cat. No. B3340833
CAS RN: 923215-80-9
M. Wt: 197.18 g/mol
InChI Key: SGULJTUXTIWLEU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol reveals its unique features. The trifluoromethyl group, thiazole ring, and hydroxyl moiety contribute to its distinct properties. Refer to the ChemSpider entry for a visual representation .

Scientific Research Applications

Solvolysis Studies

The compound can be used in solvolysis studies. Solvolysis is a type of nucleophilic substitution or elimination reaction in which the nucleophile is a solvent molecule. For example, the solvolysis rates of 2,2,2-trifluoro-1- (3-chlorophenyl)-1- (substituted phenyl)ethyl and 2,2,2-trifluoro-1- (3,5-dichlorophenyl)-1- (substituted phenyl)ethyl tosylates or bromides were conductimetrically measured at 25.0 °C in 80% aqueous ethanol .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Boron Neutron Capture Therapy

Arylboronic acid, which can be synthesized from 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol, has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Synthesis of Photoreactive Probes

The compound can be used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .

Inhibition of Alcohol Dehydrogenase

Trifluoroethanol, a related compound, is known to competitively inhibit alcohol dehydrogenase. This suggests that 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol could potentially have similar applications .

Specialized Solvent in Organic Chemistry

Trifluoroethanol is used as a specialized solvent in organic chemistry. Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in TFE . This suggests that 2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol could potentially be used as a specialized solvent in similar reactions.

properties

IUPAC Name

2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NOS/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2,4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGULJTUXTIWLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

CAS RN

923215-80-9
Record name 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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